6-甲基苯并呋喃-2-腈

描述

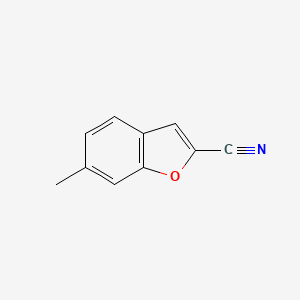

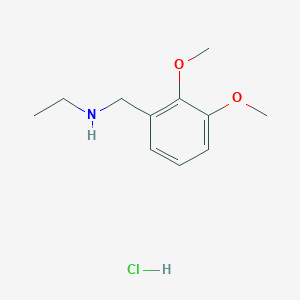

6-Methylbenzofuran-2-carbonitrile is a chemical compound with the molecular formula C10H7NO . It is used in laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

The molecular structure of 6-Methylbenzofuran-2-carbonitrile is represented by the InChI code: 1S/C10H7NO/c1-7-2-3-8-5-9 (6-11)12-10 (8)4-7/h2-5H,1H3 . The molecular weight of this compound is 157.17 .Physical And Chemical Properties Analysis

6-Methylbenzofuran-2-carbonitrile is a white to yellow solid at room temperature . It has a molecular weight of 157.17 .科学研究应用

有机合成和材料科学

二氢呋喃腈衍生物的合成:已合成与 6-甲基苯并呋喃-2-腈相关的化合物,例如二氢呋喃腈衍生物,并使用 X 射线晶体学对其进行分析。这些化合物与氯甲基和溴甲基交换规则表现出协调一致性,展示了它们在新型有机材料开发中的潜力 (Rajni Swamy 等人,2020 年)。

OLED 中的电磷光:一项针对包含 CN 基团的小分子化合物的研究(包括苯并呋喃衍生物)突出了它们作为蓝色磷光有机发光二极管 (PhOLED) 的主体材料的应用。这些材料展示了高三重态能量和缓慢的效率衰减,这对于提高器件性能至关重要 (Lijun Deng 等人,2013 年)。

药理学和药物设计

抗氧化和抗菌活性:由相关结构合成的新的衍生物显示出显着的抗氧化和抗菌活性。此类化合物为新型治疗剂的开发开辟了道路 (F. Bassyouni 等人,2012 年)。

缓蚀:与 6-甲基苯并呋喃-2-腈在结构上相关的吡喃并吡唑衍生物已被评估为酸性溶液中低碳钢的缓蚀剂。它们的效率表明在工业防腐中的潜在应用 (M. Yadav 等人,2016 年)。

癌症研究

- 抗增殖活性:新型化合物(例如 2-氨基噻吩衍生物)的抗增殖活性已得到评估。通过形成二元体系提高这些化合物的溶解度,可以增强它们对人癌细胞系的药理活性,展示了潜在的癌症治疗应用 (E. B. Ferreira 等人,2018 年)。

安全和危害

未来方向

While the future directions for 6-Methylbenzofuran-2-carbonitrile specifically are not mentioned in the search results, there is a general trend in the chemical industry to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored .

作用机制

Target of Action

Benzofuran compounds, a class to which 6-methylbenzofuran-2-carbonitrile belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Benzofuran derivatives have been found to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran compounds have been found to inhibit the activity of certain enzymes, thereby disrupting the biochemical processes these enzymes are involved in .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that these compounds affect multiple biochemical pathways . For example, anti-tumor activity suggests potential involvement in pathways related to cell proliferation and apoptosis, while anti-viral activity suggests potential involvement in pathways related to viral replication .

Pharmacokinetics

The compound’s molecular weight (15717) suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed throughout the body .

Result of Action

Given the biological activities exhibited by benzofuran compounds, it is likely that these compounds have a variety of effects at the molecular and cellular level . For example, anti-tumor activity suggests potential effects on cell proliferation and apoptosis, while anti-viral activity suggests potential effects on viral replication .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability, its interaction with its targets, and its overall efficacy .

生化分析

Cellular Effects

Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6-methyl-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWDSJROTITIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(O2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Pyridinylmethyl)amino]-1-butanol hydrochloride](/img/structure/B3077596.png)

![4-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]benzoic acid](/img/structure/B3077603.png)

![2-methoxy-N-[2-(pyridin-4-yl)ethyl]ethanamine](/img/structure/B3077615.png)

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3077656.png)